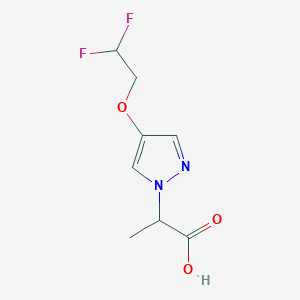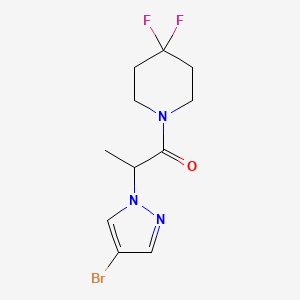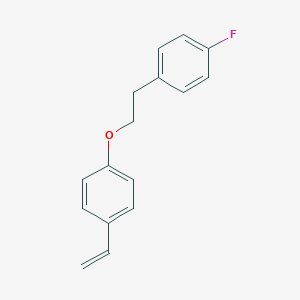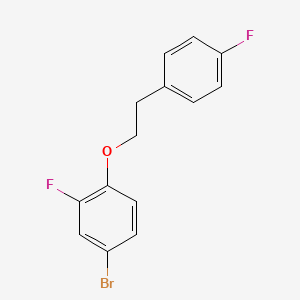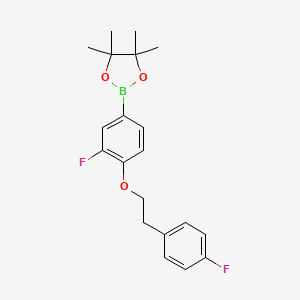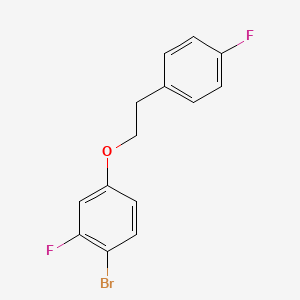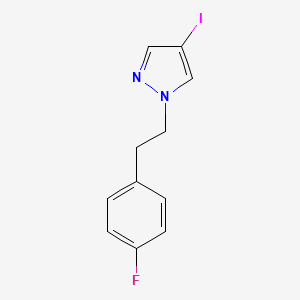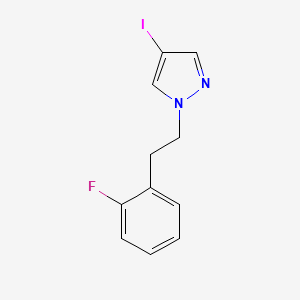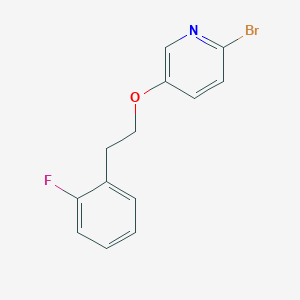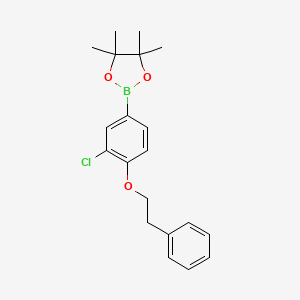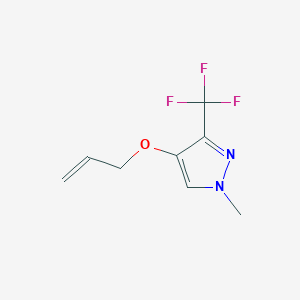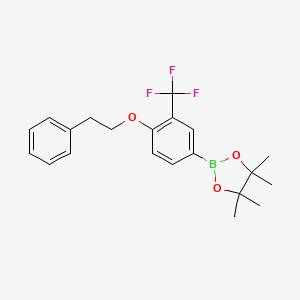
4,4,5,5-Tetramethyl-2-(4-phenethoxy-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-phenethoxy-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a complex organic compound characterized by its boronic ester structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of phenethanol with trifluoromethylbenzene under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the boronic ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques, such as column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Production of corresponding boronic acids.
Substitution: Generation of substituted phenylboronic esters.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: It is utilized in the manufacturing of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with various biological targets. The boronic ester moiety interacts with enzymes and receptors, modulating their activity. The molecular pathways involved include enzyme inhibition and receptor binding, leading to downstream biological effects.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
2-(4-Methoxyphenoxy)methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(2-Pyridinyl)propanenitrile
Uniqueness: 4,4,5,5-Tetramethyl-2-(4-phenethoxy-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it particularly useful in specialized applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylethoxy)-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BF3O3/c1-19(2)20(3,4)28-22(27-19)16-10-11-18(17(14-16)21(23,24)25)26-13-12-15-8-6-5-7-9-15/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHJBAJKZLBJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
